molecular formula C9H12FNO B3172788 3-Fluoro-4-propoxyaniline CAS No. 946742-23-0

3-Fluoro-4-propoxyaniline

Cat. No.: B3172788
CAS No.: 946742-23-0
M. Wt: 169.2 g/mol
InChI Key: NFCPCAIHYGSXLP-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxyaniline is a substituted aniline derivative featuring a fluorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol .

This primary amine is structurally significant due to the electron-withdrawing fluorine substituent and the electron-donating propoxy group, which influence its reactivity and physicochemical properties. However, commercial availability is restricted, as noted by suppliers like CymitQuimica and Santa Cruz Biotechnology .

Properties

IUPAC Name

3-fluoro-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPCAIHYGSXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-propoxyaniline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitroaniline with propanol, followed by reduction of the nitro group to an amine . The reaction typically requires a base such as potassium carbonate and a catalyst like palladium on carbon under hydrogen atmosphere for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of fluorobenzene followed by propoxylation and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Fluoro-4-propoxyaniline is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-propoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity towards specific molecular targets, while the propoxy group can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-Fluoro-4-propoxyaniline with structurally analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Availability
This compound -F, -OCH₂CH₂CH₃ C₉H₁₂FNO 169.20 773869-44-6 Not reported Discontinued
3-Fluoro-4-methoxyaniline -F, -OCH₃ C₇H₈FNO 141.14 366-99-4 81–84 Available
3-Fluoro-4-methylaniline -F, -CH₃ C₇H₈FN 125.14 452-77-7 Not reported Available
3-Fluoro-4-(4-methylphenoxy)aniline -F, -O-C₆H₄-CH₃ (para) C₁₃H₁₂FNO 217.24 Not available Not reported Limited
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)aniline -F, -OCH₂CH₂-pyrrolidinyl C₁₂H₁₇FN₂O 224.27 837421-94-0 Not reported Available

Key Comparisons

Substituent Effects on Reactivity and Solubility

  • Electron-Donating vs. Electron-Withdrawing Groups :

  • The propoxy group (-OCH₂CH₂CH₃) in this compound enhances solubility in nonpolar solvents compared to the smaller methoxy group (-OCH₃) in 3-Fluoro-4-methoxyaniline .
  • The methyl group (-CH₃) in 3-Fluoro-4-methylaniline lacks the oxygen atom, reducing polarity and making it less reactive in nucleophilic substitution reactions compared to alkoxy-substituted analogs .
    • Bulkier Substituents :

Biological Activity and Toxicity Fluorinated anilines are often explored for their bioactivity. For instance, 3-Fluoro-4-methoxyaniline has been studied in dye intermediates, where fluorine enhances metabolic stability . Azo dyes derived from halogenated anilines (e.g., 4-dimethylaminoazobenzene derivatives) show varying carcinogenicity depending on substituents. Fluoro groups at the 3′/4′ positions increase carcinogenic activity, while trifluoromethyl groups reduce it . Though this study focuses on azo dyes, it highlights substituent-dependent toxicity trends relevant to aniline derivatives.

Synthetic Utility

  • This compound ’s discontinued status contrasts with the commercial availability of 3-Fluoro-4-methoxyaniline , which is widely used in organic synthesis due to its balanced solubility and reactivity .
  • 3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)aniline (CAS 837421-94-0) incorporates a pyrrolidine moiety, making it valuable in medicinal chemistry for targeting neurotransmitter receptors .

Biological Activity

3-Fluoro-4-propoxyaniline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a propoxy group attached to an aniline structure. Its molecular formula is C9H12FNC_9H_{12}FN. The fluorine substitution can enhance the compound's lipophilicity and biological activity, making it a useful scaffold in drug design.

Research indicates that this compound exhibits significant inhibitory effects on certain cancer cell lines. A study highlighted its role as an inhibitor of anaplastic lymphoma kinase (ALK), which is crucial in various malignancies such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The introduction of fluorine into the structure appears to enhance its potency against ALK, with some derivatives showing improved cellular activity compared to non-fluorinated analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For instance, when tested on the KARPAS-299 cell line, a model for ALK-positive lymphomas, it displayed significant cytotoxicity with an IC50 value that suggests effective inhibition of cell proliferation. The data indicate that modifications to the compound's structure can lead to enhanced potency, with some derivatives being up to ten times more effective than their predecessors .

In Vivo Studies

In vivo studies using xenograft models have further validated the anti-cancer efficacy of this compound. Mice bearing KARPAS-299 tumors treated with this compound exhibited reduced tumor growth compared to control groups. Pharmacodynamic experiments revealed that treatment led to decreased phosphorylation of ALK and downstream signaling pathways, including ERK and STAT3, which are critical for tumor growth and survival .

Comparative Biological Activity

A summary of biological activities related to this compound and its derivatives is presented in Table 1 below:

Compound NameTarget ActivityIC50 (nM)Reference
This compoundALK Inhibition5.8
CJ-2360 (related derivative)Cell Growth Inhibition275
9a (fluorinated derivative)ALK InhibitionSimilar
9b (double fluorinated)ALK Inhibition3x more potent than 9a

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Case Study on KARPAS-299 Xenografts : Mice treated with 100 mg/kg of this compound showed significant tumor regression over a treatment period. The study monitored tumor size reduction and assessed molecular markers indicative of reduced ALK activity.
  • Combination Therapy Studies : Research has also explored the use of this compound in combination with other chemotherapeutic agents. Preliminary results suggest synergistic effects when paired with established ALK inhibitors, enhancing overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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